molecular formula C21H15N3O3S B2736446 4-{3-AMINO-6-PHENYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}BENZOIC ACID CAS No. 923123-40-4

4-{3-AMINO-6-PHENYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}BENZOIC ACID

Cat. No.: B2736446
CAS No.: 923123-40-4
M. Wt: 389.43
InChI Key: BAYSPFVCSDUHNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{3-AMINO-6-PHENYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}BENZOIC ACID is a complex organic compound with a unique structure that combines a thieno[2,3-b]pyridine core with a benzoic acid moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-AMINO-6-PHENYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}BENZOIC ACID typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-b]pyridine core, which is then functionalized to introduce the amino and phenyl groups. The final step involves coupling this intermediate with benzoic acid under specific reaction conditions.

    Formation of Thieno[2,3-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Functionalization: Introduction of the amino and phenyl groups can be achieved through nucleophilic substitution or palladium-catalyzed coupling reactions.

    Coupling with Benzoic Acid: The final coupling step can be performed using peptide coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 4-{3-AMINO-6-PHENYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}BENZOIC ACID is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It could be used in the development of new drugs for treating diseases such as cancer, infections, or inflammatory conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.

Mechanism of Action

The mechanism by which 4-{3-AMINO-6-PHENYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}BENZOIC ACID exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved would depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    4-{3-AMINO-6-PHENYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}BENZOIC ACID derivatives: These compounds have similar core structures but differ in the substituents attached to the aromatic rings.

    Thieno[2,3-b]pyridine analogs: Compounds with variations in the thieno[2,3-b]pyridine core, such as different substituents or functional groups.

    Benzoic acid derivatives: Compounds with different functional groups attached to the benzoic acid moiety.

Uniqueness

What sets this compound apart is its specific combination of functional groups and the unique arrangement of its aromatic rings. This structure confers distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[(3-amino-6-phenylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3S/c22-17-15-10-11-16(12-4-2-1-3-5-12)24-20(15)28-18(17)19(25)23-14-8-6-13(7-9-14)21(26)27/h1-11H,22H2,(H,23,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYSPFVCSDUHNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)NC4=CC=C(C=C4)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.